molecular formula C14H13NO3 B8173437 2-Methoxy-6-(m-tolyl)nicotinic acid

2-Methoxy-6-(m-tolyl)nicotinic acid

Cat. No.: B8173437
M. Wt: 243.26 g/mol
InChI Key: VJDSVRSIVRVHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(m-tolyl)nicotinic acid is a substituted nicotinic acid derivative characterized by a methoxy group at the 2-position of the pyridine ring and a meta-tolyl (3-methylphenyl) group at the 6-position. The methoxy group enhances electron density on the pyridine ring, while the m-tolyl group introduces steric bulk and lipophilicity, influencing pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

2-methoxy-6-(3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-4-3-5-10(8-9)12-7-6-11(14(16)17)13(15-12)18-2/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDSVRSIVRVHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(m-tolyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Another approach involves the multicomponent synthesis of nicotinic acid derivatives. This method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids, followed by regioselective alkylation and subsequent intramolecular heterocyclization .

Industrial Production Methods

Industrial production of 2-Methoxy-6-(m-tolyl)nicotinic acid may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency, scalability, and environmental benignity. The reaction conditions can be optimized to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(m-tolyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methoxy-6-(m-tolyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(m-tolyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. For example, it may interact with nicotinic receptors, influencing neurotransmission and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

(a) 6-(2-Methylphenyl)nicotinic Acid (6-o-Tolylnicotinic Acid)
  • Key Differences: The absence of a methoxy group reduces electron-donating effects on the pyridine ring.
  • Impact : Lower solubility in polar solvents compared to 2-Methoxy-6-(m-tolyl)nicotinic acid due to reduced hydrogen-bonding capacity .
(b) 2-Chloro-6-methoxynicotinic Acid
  • Structure : Chlorine at the 2-position and methoxy at the 6-position .
  • Key Differences :
    • Chlorine is electron-withdrawing, reducing pyridine ring electron density versus the electron-donating methoxy group in the target compound.
    • The absence of an aryl group at the 6-position decreases lipophilicity.
  • Impact : Higher reactivity in nucleophilic substitution reactions due to the chlorine substituent. Lower cellular uptake compared to the m-tolyl analogue .
(c) 6-Methoxynicotinic Acid
  • Key Differences :
    • Lack of the m-tolyl group results in reduced molecular weight (MW = 169.15 g/mol) and lower logP (predicted ~1.2 vs. ~2.8 for the target compound).
  • Impact : Enhanced water solubility but diminished membrane permeability, limiting bioavailability in hydrophobic environments .

Functional Group Variations

(a) 6-(Trifluoromethyl)nicotinic Acid
  • Structure : Trifluoromethyl (CF₃) group at the 6-position .
  • Key Differences :
    • CF₃ is strongly electron-withdrawing, creating a polarized pyridine ring.
    • Higher metabolic stability due to the resistance of the C-F bond to enzymatic cleavage.
  • Impact : Increased acidity (pKa ~3.5) compared to the target compound (pKa ~4.2), affecting ionization and binding to biological targets .
(b) 6-Methyl-2-(tetrahydro-2-furanylmethoxy)-nicotinic Acid
  • Structure : A tetrahydrofuran-derived methoxy group at the 2-position .
  • Enhanced hydrogen-bonding capacity due to the oxygen-rich substituent.
  • Impact : Improved solubility in polar aprotic solvents (e.g., DMSO) but reduced blood-brain barrier penetration compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.